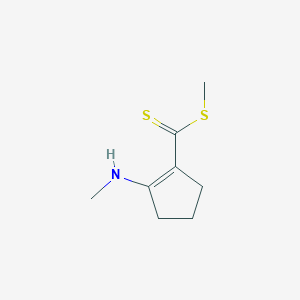
Methyl 2-(methylamino)cyclopent-1-ene-1-carbodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(methylamino)cyclopent-1-ene-1-carbodithioate is an organic compound with a unique structure that includes a cyclopentene ring, a methylamino group, and a carbodithioate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(methylamino)cyclopent-1-ene-1-carbodithioate typically involves the reaction of cyclopentene derivatives with methylamine and carbon disulfide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the carbodithioate group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(methylamino)cyclopent-1-ene-1-carbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The methylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Aplicaciones Científicas De Investigación
Methyl 2-(methylamino)cyclopent-1-ene-1-carbodithioate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Methyl 2-(methylamino)cyclopent-1-ene-1-carbodithioate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The carbodithioate group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. Additionally, the compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(methylamino)cyclopent-1-ene-1-carboxylate
- Methyl 4-(methylamino)cyclopent-2-enecarboxylate
Uniqueness
Methyl 2-(methylamino)cyclopent-1-ene-1-carbodithioate is unique due to the presence of the carbodithioate group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
34281-25-9 |
|---|---|
Fórmula molecular |
C8H13NS2 |
Peso molecular |
187.3 g/mol |
Nombre IUPAC |
methyl 2-(methylamino)cyclopentene-1-carbodithioate |
InChI |
InChI=1S/C8H13NS2/c1-9-7-5-3-4-6(7)8(10)11-2/h9H,3-5H2,1-2H3 |
Clave InChI |
BOAFWZNBYCGWDE-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C(CCC1)C(=S)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


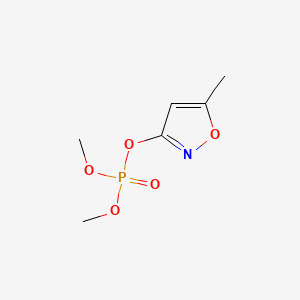

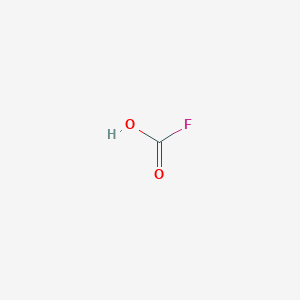
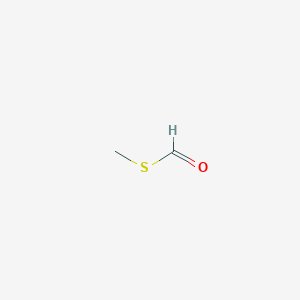
![12,14-dioxo-13-oxa-9,10-diazatetracyclo[8.7.0.02,7.011,15]heptadeca-2,4,6,8,16-pentaene-16,17-dicarboxylic acid](/img/structure/B14677914.png)
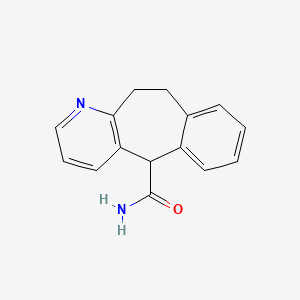

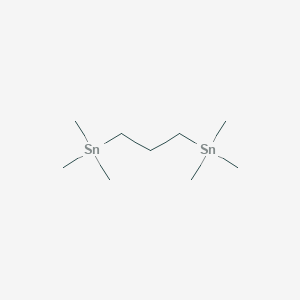
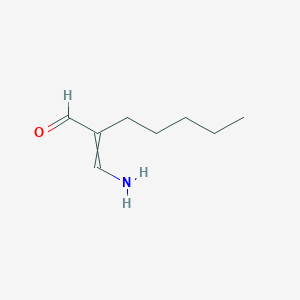

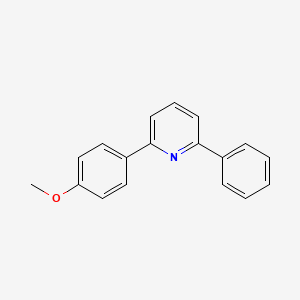
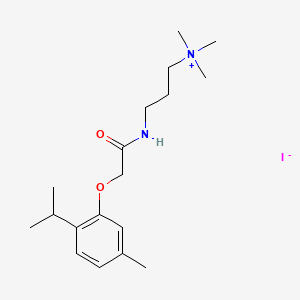

![[N,N'-Ethylenebis(salicylideneiminato)]dimethyltin(IV)](/img/structure/B14677972.png)
